N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

説明

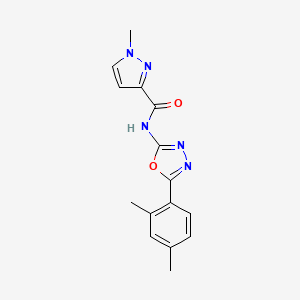

N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 1,3,4-oxadiazole ring via a carboxamide bridge. The 1,3,4-oxadiazole moiety is substituted with a 2,4-dimethylphenyl group, while the pyrazole ring contains a methyl group at the 1-position (Figure 1). This structural architecture is characteristic of bioactive molecules targeting enzymes or receptors, often leveraging the oxadiazole’s electron-deficient nature for π-π interactions and the pyrazole’s hydrogen-bonding capacity .

Synthesis: The compound is synthesized via coupling reactions typical for carboxamides. For instance, EDCI/HOBt-mediated amidation in DMF is a common method, as seen in analogous pyrazole-oxadiazole hybrids (e.g., derivatives 3a–3p in ), yielding products with moderate to high purity (62–71%) after recrystallization .

特性

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-9-4-5-11(10(2)8-9)14-17-18-15(22-14)16-13(21)12-6-7-20(3)19-12/h4-8H,1-3H3,(H,16,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINLQFAHAMDIBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=NN(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The compound, also known as N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide, primarily targets the alpha-adrenergic receptors in the central nervous system. These receptors play a crucial role in the regulation of various physiological processes, including the modulation of mood, cognition, and blood pressure.

Mode of Action

The compound acts as an agonist at the alpha-adrenergic receptors. This means it binds to these receptors and activates them, leading to a series of intracellular events. It also interacts with octopamine receptors of the central nervous system and inhibits monoamine oxidases and prostaglandin synthesis . These interactions result in overexcitation, leading to paralysis and death in insects.

Biochemical Pathways

The activation of alpha-adrenergic receptors triggers a cascade of biochemical reactions. This includes the inhibition of adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels affects various downstream pathways, including the regulation of ion channels and the modulation of neurotransmitter release.

Pharmacokinetics

It is known that the compound is insoluble in water, which may affect its bioavailability and distribution in the body.

Result of Action

The activation of alpha-adrenergic receptors by the compound leads to various molecular and cellular effects. This includes changes in ion channel activity, neurotransmitter release, and cellular excitability. In insects, these changes result in overexcitation, paralysis, and ultimately death.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s insolubility in water may affect its distribution in aquatic environments. Additionally, factors such as temperature, pH, and the presence of other chemicals can influence the compound’s stability and activity.

生物活性

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Oxadiazole Derivatives

Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. They have garnered attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of oxadiazoles significantly influence their biological efficacy.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. In vitro studies have shown that compounds with the oxadiazole scaffold can induce apoptosis in cancer cells by activating pathways associated with cell cycle arrest and programmed cell death. For instance:

- Mechanism of Action : The compound has been found to increase p53 expression and caspase-3 activation in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .

- Case Study : A study reported that specific oxadiazole derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .

Antimicrobial Properties

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has also shown antimicrobial activity against various bacterial strains. The presence of the oxadiazole ring is crucial for its interaction with microbial targets.

Anti-inflammatory Effects

Oxadiazole derivatives have been investigated for their anti-inflammatory properties. Preliminary studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is influenced by its structural components. The following table summarizes key structural features and their associated biological activities:

| Structural Feature | Biological Activity | Comments |

|---|---|---|

| Oxadiazole Ring | Anticancer, Antimicrobial | Essential for interaction with biological targets |

| 2,4-Dimethylphenyl Group | Enhances lipophilicity and potency | Improves cellular uptake |

| Pyrazole Moiety | Potential for additional bioactivity | May interact with different molecular targets |

The mechanisms through which N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide exerts its biological effects are still under investigation. However, it is hypothesized that:

- Targeting Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and survival.

- Inducing Apoptosis : Activation of apoptotic pathways via upregulation of pro-apoptotic factors like p53.

- Inhibition of Enzymatic Activity : Potential inhibition of enzymes associated with inflammation and tumor progression.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

The 2,4-dimethylphenyl group on the oxadiazole ring distinguishes the target compound from structurally related derivatives. Key comparisons include:

*Calculated based on molecular formula. †Estimated from analogous syntheses .

- Steric Effects: Bulky substituents (e.g., 2,4-dimethylphenyl vs. 4-fluorophenyl in 3d ) may hinder binding in sterically constrained active sites but stabilize π-stacking in hydrophobic pockets.

Heterocyclic Core Modifications

Replacing the oxadiazole with other heterocycles alters electronic and steric profiles:

- Electronic Properties : The oxadiazole’s electron-withdrawing nature in the target compound contrasts with the electron-rich tetrazole (), affecting charge distribution in molecular docking .

Functional Group Variations

The carboxamide linker is critical for hydrogen bonding. Analogues with thioamide (7e) or thioacetyl (8a) groups exhibit distinct properties:

- Thioacetyl (8a) : Higher reactivity due to the thioester group, as seen in its lower melting point (177.8°C vs. >180°C for carboxamides) .

Q & A

Q. What statistical methods are appropriate for analyzing contradictory bioassay results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。